molecular formula C17H17ClO3 B6339145 2-[2-(4-Chloro-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester CAS No. 1171924-62-1

2-[2-(4-Chloro-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester

Cat. No.: B6339145
CAS No.: 1171924-62-1
M. Wt: 304.8 g/mol
InChI Key: YMLPHEKUCBJBRX-UHFFFAOYSA-N
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Description

2-[2-(4-Chloro-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester is a synthetic benzoic acid derivative characterized by a 4-chlorophenyl ethyl substituent at the 2-position and a methoxy group at the 6-position of the aromatic ring, esterified as a methyl ester. Its synthesis typically involves multi-step organic reactions, such as alkylation, ozonolysis, and catalytic hydrogenation, as demonstrated in related compounds .

Properties

IUPAC Name

methyl 2-[2-(4-chlorophenyl)ethyl]-6-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO3/c1-20-15-5-3-4-13(16(15)17(19)21-2)9-6-12-7-10-14(18)11-8-12/h3-5,7-8,10-11H,6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMLPHEKUCBJBRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)OC)CCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Chloro-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester typically involves the esterification of 6-methoxy-benzoic acid with methanol in the presence of an acid catalyst. The chloro-substituted phenyl group is introduced through a Friedel-Crafts alkylation reaction, where 4-chloro-phenyl ethyl chloride is reacted with the methoxy-benzoic acid ester under acidic conditions.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Chloro-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: Formation of 6-methoxy-benzoic acid or 6-methoxy-benzaldehyde.

    Reduction: Formation of 6-methoxy-benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-(4-Chloro-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(4-Chloro-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester involves its interaction with specific molecular targets. The chloro-substituted phenyl group and the methoxy group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Differences Reference
2-[2-(4-Chloro-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester 4-Chlorophenyl ethyl, 6-methoxy, methyl ester C₁₇H₁₇ClO₃ 304.77 Reference compound
2-[3-(4-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester 4-Chlorophenyl propyl (vs. ethyl) C₁₈H₁₉ClO₃ 318.80 Longer alkyl chain increases lipophilicity; may enhance membrane permeability
2-[2-(2,4-Dichlorophenyl)-ethyl]-6-methoxy-benzoic acid methyl ester 2,4-Dichlorophenyl ethyl (vs. 4-chloro) C₁₇H₁₆Cl₂O₃ 339.22 Additional chlorine atom enhances electron-withdrawing effects; may alter receptor binding
2-[2-(3,5-Dihydroxy-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester 3,5-Dihydroxyphenyl ethyl (vs. 4-chlorophenyl) C₁₇H₁₈O₅ 302.33 Polar hydroxyl groups improve solubility; potential antioxidant activity
2-(2-(4-Chloro-thiazol-5-yl)-vinyl)-6-methoxy-benzoic acid ethyl ester 4-Chlorothiazole vinyl, ethyl ester (vs. phenyl ethyl, methyl ester) C₁₅H₁₃ClNO₃S 322.79 Thiazole ring introduces heterocyclic character; may modulate bioactivity via π-π stacking
2-[2-(7-Diethylamino-2-oxo-2H-chromen-3-yl)-ethyl]-6-methoxy-benzoic acid methyl ester Chromene-derived substituent (vs. 4-chlorophenyl) C₂₄H₂₆N₂O₅ 422.48 Extended conjugated system; potential fluorescence properties for imaging applications

Physicochemical Properties

  • Lipophilicity : The propyl-substituted analog (318.80 g/mol) exhibits higher logP compared to the ethyl-substituted parent compound (304.77 g/mol), suggesting improved lipid membrane penetration .
  • Solubility : The dihydroxyphenyl analog (302.33 g/mol) demonstrates enhanced aqueous solubility due to hydrophilic hydroxyl groups, contrasting with the hydrophobic 4-chlorophenyl group .

Biological Activity

Anticancer Properties

Studies on structurally similar compounds suggest that 2-[2-(4-Chloro-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester may possess anticancer properties. For instance, related 1,2,4-oxadiazole derivatives have shown promising cytotoxic activity against various cancer cell lines .

CompoundCancer Cell LineIC50 (μM)
5a-bCEM-13<1
5a-bMT-4<1
5a-bU-937<1

These compounds demonstrated greater cytotoxic activity than doxorubicin, a widely used chemotherapeutic agent .

Enzyme Inhibition

The presence of a methoxy group and an ester moiety in the compound suggests potential enzyme inhibitory activities. Similar compounds have shown inhibitory effects on carbonic anhydrases (CAs), which are implicated in various physiological and pathological processes .

CompoundEnzymeKi (nM)
16ahCA IX0.089
16ahCA II0.75

Antimalarial Activity

While not directly studied, the structural features of this compound suggest potential antimalarial activity. A related compound, CAR-4, has shown promising anti-malarial properties :

CompoundIC50 (μM) against P. falciparum
CAR-48.8

Structure-Activity Relationships

The biological activity of this compound is likely influenced by its structural components:

  • Chloro-phenyl group : This moiety often contributes to increased lipophilicity and membrane permeability, potentially enhancing cellular uptake.
  • Methoxy group : Electron-donating groups like methoxy have been associated with improved biological activity in similar compounds .
  • Ester functionality : This group can act as a prodrug, potentially improving bioavailability and allowing for controlled release of the active compound in vivo.

Based on the compound's structure and the activities of similar molecules, potential mechanisms of action may include:

  • Interaction with DNA or RNA : The planar aromatic system could potentially intercalate with nucleic acids, disrupting cellular processes .
  • Enzyme inhibition : The compound may act as a competitive inhibitor for enzymes involved in critical cellular pathways .
  • Membrane disruption : The lipophilic nature of the compound could allow it to interact with and potentially disrupt cellular membranes.

Future Research Directions

To fully elucidate the biological activity of this compound, future research should focus on:

  • In vitro screening : Assessing the compound's activity against a wide range of cancer cell lines, enzymes, and pathogens.
  • Structure-activity relationship studies : Synthesizing and testing analogs to optimize biological activity.
  • Mechanism of action studies : Employing techniques such as proteomics and transcriptomics to understand how the compound interacts with cellular components.
  • In vivo studies : Evaluating the compound's efficacy and safety in animal models of relevant diseases.

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